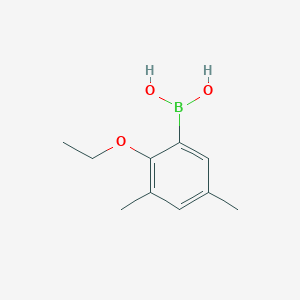
(2-Ethoxy-3,5-dimethylphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethoxy-3,5-dimethylphenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and versatility, making it a valuable reagent in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxy-3,5-dimethylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts may also be adjusted to reduce costs and improve environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Ethoxy-3,5-dimethylphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives. It can also participate in other reactions like oxidation, where the boronic acid group is converted to a hydroxyl group, and reduction, where it can be transformed into the corresponding borane.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in ether solvents.
Major Products
The major products formed from these reactions include biaryl compounds, phenols, and boranes, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.
Wissenschaftliche Forschungsanwendungen
(2-Ethoxy-3,5-dimethylphenyl)boronic acid is extensively used in scientific research due to its role in forming carbon-carbon bonds. Its applications include:
Chemistry: Synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Development of boron-containing drugs and probes for biological imaging.
Medicine: Investigation of boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Production of polymers, electronic materials, and agrochemicals.
Wirkmechanismus
The mechanism by which (2-Ethoxy-3,5-dimethylphenyl)boronic acid exerts its effects is primarily through its ability to form stable carbon-boron bonds. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the aryl or vinyl halide substrates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 3,5-Dimethylphenylboronic acid
Uniqueness
(2-Ethoxy-3,5-dimethylphenyl)boronic acid is unique due to its ethoxy and dimethyl substituents, which enhance its reactivity and stability compared to other boronic acids. These substituents also provide steric and electronic effects that can be leveraged in specific synthetic applications, making it a versatile reagent in organic synthesis.
Eigenschaften
Molekularformel |
C10H15BO3 |
|---|---|
Molekulargewicht |
194.04 g/mol |
IUPAC-Name |
(2-ethoxy-3,5-dimethylphenyl)boronic acid |
InChI |
InChI=1S/C10H15BO3/c1-4-14-10-8(3)5-7(2)6-9(10)11(12)13/h5-6,12-13H,4H2,1-3H3 |
InChI-Schlüssel |
SKSRKVKEEQTKRE-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC(=C1OCC)C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



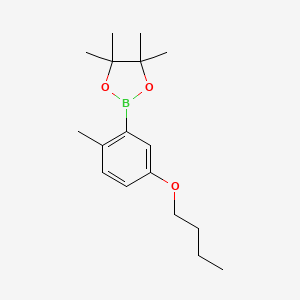
![Disodium;4-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]-4-oxo-2-sulfobutanoate](/img/structure/B14024710.png)
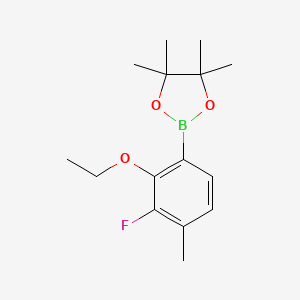
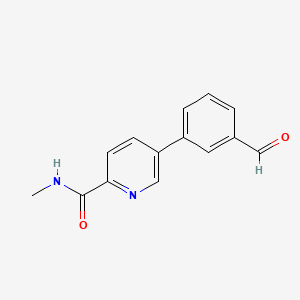
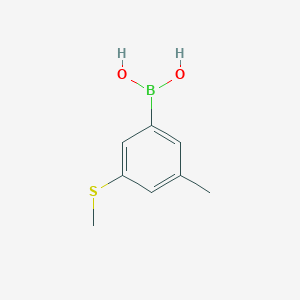
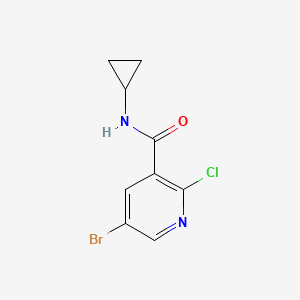

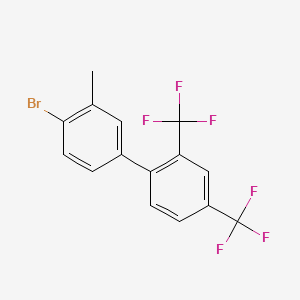
![(3aR,8aS)-2-(5-Fluoropyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B14024754.png)
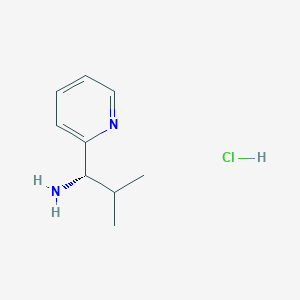

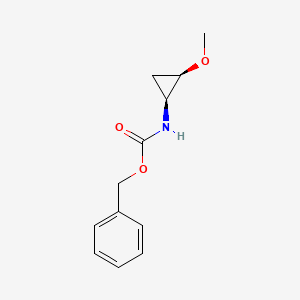
![(1S)-2'-[[(1-Methylethyl)amino]carbonyl][1,1'-binaphthalene]-2-carboxylic acid](/img/structure/B14024785.png)
